1H-Indene-4-carboxylic acid

Übersicht

Beschreibung

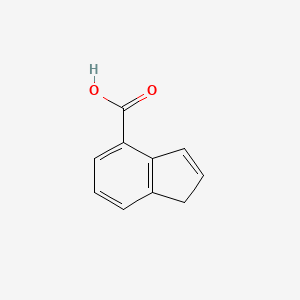

1H-Indene-4-carboxylic acid is an organic compound belonging to the indene family It features a fused bicyclic structure consisting of a benzene ring fused to a cyclopentene ring, with a carboxylic acid group attached at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Indene-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 3-arylpropionic acids, catalyzed by a suitable catalyst such as terbium triflate at elevated temperatures . Another method includes the selective deprotection of t-butyl esters followed by decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1H-Indene-4-carboxylic acid undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate, chromium trioxide

- Reduction: Hydrogen gas, palladium catalyst

- Substitution: Halogens, nitrating agents

Major Products Formed:

- Oxidation: Ketones, carboxylic acids

- Reduction: Reduced derivatives

- Substitution: Halogenated or nitrated products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1H-Indene-4-carboxylic acid serves as a starting material for the synthesis of numerous pharmaceutical compounds. Its derivatives have exhibited a broad spectrum of biological activities, including:

- Antiviral Activity : Compounds derived from this compound have shown potential against viral infections, including hepatitis C .

- Anti-inflammatory and Analgesic Properties : Research indicates that derivatives can inhibit inflammatory pathways, providing therapeutic benefits for conditions like arthritis .

- Anticancer Activity : Certain derivatives have been investigated for their ability to target cancer cells, showcasing promising results in preclinical studies .

Agricultural Applications

In agriculture, this compound is utilized as an intermediate in the development of agrochemicals. It has been studied for its efficacy as:

- Insecticides : Certain derivatives demonstrate insecticidal properties, contributing to pest management strategies.

- Fungicides and Herbicides : The compound's structural features allow it to be modified into effective fungicides and herbicides, aiding crop protection .

Data Table: Biological Activities of this compound Derivatives

| Activity Type | Example Compounds | Observed Effects |

|---|---|---|

| Antiviral | 1-indanone derivatives | Inhibition of HCV replication |

| Anti-inflammatory | Isoxazole fused 1-indanones | Stronger inhibition compared to indomethacin |

| Anticancer | Various substituted indanones | Targeting specific cancer cell lines |

| Insecticidal | Modified indene derivatives | Effective against common agricultural pests |

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of modified this compound derivatives. These compounds were found to inhibit hepatitis C virus (HCV) replication effectively, demonstrating IC50 values significantly lower than existing antiviral agents .

Case Study 2: Anti-inflammatory Properties

Research conducted on isoxazole fused indanones highlighted their anti-inflammatory effects in rat models. The study compared these compounds with standard treatments like indomethacin, revealing superior anti-inflammatory activity in several derivatives .

Case Study 3: Agricultural Applications

A patent review indicated that various formulations containing this compound derivatives were developed as insecticides. Field trials showed a marked reduction in pest populations without significant toxicity to beneficial insects .

Wirkmechanismus

The mechanism of action of 1H-Indene-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the indene moiety can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1H-Indene-2-carboxylic acid

- 1H-Indene-3-carboxylic acid

- 1H-Indene-5-carboxylic acid

Comparison: 1H-Indene-4-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different binding affinities and biological activities, making it a distinct compound for specific applications .

Biologische Aktivität

1H-Indene-4-carboxylic acid (CAS Number: 77635-16-6) is an organic compound belonging to the indene family, characterized by a bicyclic structure that includes a benzene ring fused to a cyclopentene ring, with a carboxylic acid group at the fourth position. This unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The carboxylic acid group in this compound can form hydrogen bonds with active sites on enzymes and receptors, while the indene moiety can engage in π-π interactions with aromatic residues. These interactions are crucial for its biological activity, particularly in enzyme inhibition and receptor binding studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 152.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and the inhibition of angiogenesis, which is critical for tumor growth .

Case Study: In a laboratory setting, treatment with this compound resulted in a significant reduction of vascular endothelial growth factor (VEGF) expression in cancer cells, indicating its role as an anti-angiogenic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Research Findings: A study highlighted that this compound could inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation, thereby reducing inflammation markers in treated cells .

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects. Preliminary studies indicate that this compound has a low toxicity profile; however, further extensive studies are necessary to establish its safety for therapeutic use.

Table 2: Toxicological Data Summary

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Subchronic Toxicity | No significant effects noted at tested doses |

| Carcinogenicity | Not classified as carcinogenic |

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored as a potential pharmacophore for developing new drugs targeting various diseases, including cancer and inflammatory disorders. Its structural characteristics make it suitable for modification to enhance efficacy and selectivity against specific biological targets.

Eigenschaften

IUPAC Name |

1H-indene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEZVXFKCOJOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506532 | |

| Record name | 1H-Indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77635-16-6 | |

| Record name | 1H-Indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.